molecular formula C15H18BrNO2 B11827460 methyl 6-bromo-1-(pentan-3-yl)-1H-indole-4-carboxylate

methyl 6-bromo-1-(pentan-3-yl)-1H-indole-4-carboxylate

Cat. No.: B11827460
M. Wt: 324.21 g/mol
InChI Key: RQHLYLPTKKLVHK-UHFFFAOYSA-N
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Description

Methyl 6-bromo-1-(pentan-3-yl)-1H-indole-4-carboxylate is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a bromine atom at the 6th position, a pentan-3-yl group at the 1st position, and a carboxylate ester group at the 4th position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-bromo-1-(pentan-3-yl)-1H-indole-4-carboxylate typically involves multi-step organic reactions. One common method starts with the bromination of an indole derivative to introduce the bromine atom at the 6th position. This is followed by alkylation to attach the pentan-3-yl group at the 1st position. Finally, esterification is performed to introduce the carboxylate ester group at the 4th position. The reactions are usually carried out under controlled conditions with specific reagents and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-1-(pentan-3-yl)-1H-indole-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, carboxylic acids, and reduced or oxidized forms of the original compound.

Scientific Research Applications

Methyl 6-bromo-1-(pentan-3-yl)-1H-indole-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    6-Bromoindole: Lacks the pentan-3-yl and carboxylate ester groups.

    1-(Pentan-3-yl)-1H-indole: Lacks the bromine and carboxylate ester groups.

    Methyl 1H-indole-4-carboxylate: Lacks the bromine and pentan-3-yl groups.

Uniqueness

Methyl 6-bromo-1-(pentan-3-yl)-1H-indole-4-carboxylate is unique due to the combination of the bromine atom, pentan-3-yl group, and carboxylate ester group on the indole ring. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.

Properties

Molecular Formula

C15H18BrNO2

Molecular Weight

324.21 g/mol

IUPAC Name

methyl 6-bromo-1-pentan-3-ylindole-4-carboxylate

InChI

InChI=1S/C15H18BrNO2/c1-4-11(5-2)17-7-6-12-13(15(18)19-3)8-10(16)9-14(12)17/h6-9,11H,4-5H2,1-3H3

InChI Key

RQHLYLPTKKLVHK-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)N1C=CC2=C(C=C(C=C21)Br)C(=O)OC

Origin of Product

United States

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